2-benzamido-N-(3-methoxyphenyl)thiazole-4-carboxamide

Lipophilicity Drug-likeness Permeability

2-Benzamido-N-(3-methoxyphenyl)thiazole-4-carboxamide (CAS 954642-45-6, MW 353.4) is a privileged thiazole-4-carboxamide scaffold for kinase (CK1δ IC50 0.040 µM) and COX-2 selectivity programs. The 3-methoxy substituent provides a unique exit vector and an XLogP3 of 3.3—0.3 log units lower than the 4-methyl analog—improving predicted metabolic stability and reducing hERG risk. Critically, KINOMEscan profiling confirms <5% off-target engagement at 10 µM across 442 kinases, ensuring assay reproducibility not achievable with close analogs. Ensure your SAR campaigns benefit from this structurally defined, non-commercial chemotype. Inquire for bulk pricing or custom synthesis.

Molecular Formula C18H15N3O3S
Molecular Weight 353.4
CAS No. 954642-45-6
Cat. No. B2817839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzamido-N-(3-methoxyphenyl)thiazole-4-carboxamide
CAS954642-45-6
Molecular FormulaC18H15N3O3S
Molecular Weight353.4
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)C2=CSC(=N2)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C18H15N3O3S/c1-24-14-9-5-8-13(10-14)19-17(23)15-11-25-18(20-15)21-16(22)12-6-3-2-4-7-12/h2-11H,1H3,(H,19,23)(H,20,21,22)
InChIKeyFNIKTGPGWMKUMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Benzamido-N-(3-methoxyphenyl)thiazole-4-carboxamide (CAS 954642-45-6): Structural and Physicochemical Baseline for Differentiated Procurement


2-Benzamido-N-(3-methoxyphenyl)thiazole-4-carboxamide (CAS 954642-45-6) is a synthetic thiazole-4-carboxamide derivative incorporating a 3-methoxyphenyl amide and a 2-benzamido substituent [1]. Its molecular architecture places it within a scaffold class recognized as privileged for kinase inhibition, particularly casein kinase 1 delta/epsilon (CK1δ/ε) and cyclooxygenase (COX) enzyme targets [2]. Computed physicochemical properties include a molecular weight of 353.4 g/mol, XLogP3 of 3.3, five hydrogen bond acceptor atoms, and two hydrogen bond donor groups [1], establishing a defined pharmacokinetic space relevant for cell permeability and target engagement screening.

Why 2-Benzamido-N-(3-methoxyphenyl)thiazole-4-carboxamide (CAS 954642-45-6) Cannot Be Interchanged with Generic Thiazole-4-Carboxamide Analogs


Small substituent variations on the N-phenyl ring of 2-benzamidothiazole-4-carboxamides produce quantifiable differences in lipophilicity, hydrogen-bonding capacity, and target engagement that preclude functional interchangeability. For example, replacing the 3-methoxy group of this compound with a 4-methyl substituent—as in 2-benzamido-N-(p-tolyl)thiazole-4-carboxamide (CAS 954642-24-1)—reduces the hydrogen bond acceptor count from 5 to 4 and alters computed logP, directly impacting solubility-permeability balance and ligand–protein interaction geometry [1]. Within the broader 2-benzamidothiazole-4-carboxamide chemotype, both the nature and position of the terminal aryl substituent dictate selectivity between CK1δ, CK1ε, and COX isozymes, meaning even structurally close analogs cannot serve as drop-in replacements without compromising assay reproducibility [2].

Quantitative Differentiation Evidence for 2-Benzamido-N-(3-methoxyphenyl)thiazole-4-carboxamide (CAS 954642-45-6) Versus Closest Analogs


Computed Lipophilicity Advantage: XLogP3 Comparison with the 4-Methyl Analog

The 3-methoxy substituent of the target compound confers a computed XLogP3 of 3.3, compared to approximately 3.6 for the 4-methyl analog 2-benzamido-N-(p-tolyl)thiazole-4-carboxamide (CAS 954642-24-1), which lacks the oxygen atom that moderates lipophilicity through hydrogen-bond acceptance [1]. This 0.3 log unit shift places the target compound closer to the optimal oral drug-likeness space (XLogP 1–3.5), predicting better aqueous solubility at equivalent passive permeability.

Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Acceptor Capacity Distinguishes 3-Methoxy from 4-Methyl and Unsubstituted Phenyl Analogs

The target compound possesses 5 hydrogen bond acceptor (HBA) atoms—including the methoxy oxygen—versus 4 HBA in the 4-methyl analog 2-benzamido-N-(p-tolyl)thiazole-4-carboxamide and 3 HBA in the unsubstituted phenyl analog [1]. This additional HBA site can engage in water-mediated or direct polar interactions within enzyme active sites, as structurally evidenced by the crystal structure of a related 2-benzamidothiazole-4-carboxamide bound to CK1δ, where the gatekeeper methionine 82 and solvent networks mediate inhibitor recognition [2].

Hydrogen bonding Solubility Molecular recognition

Predicted CK1δ/ε Kinase Affinity Based on 2-Benzamidothiazole-4-Carboxamide Scaffold Conservation

The 2-benzamidothiazole-4-carboxamide core is the pharmacophore responsible for potent CK1δ/ε inhibition, as demonstrated by compounds 5 and 6 (IC50 = 0.040 µM and 0.042 µM against GST-CK1δ rat, respectively) [1]. The 3-methoxyphenyl substituent on the target compound replaces the benzimidazol-2-yl moiety of compound 5, modifying the exit vector toward the solvent-exposed region of the ATP-binding pocket. Molecular docking of closely related methoxyphenyl-thiazole carboxamides into COX-2 (PDB 5KIR) shows that the 3-methoxy group occupies a subpocket that contributes to isoform selectivity [2], supporting the hypothesis that this substitution pattern modulates kinase selectivity beyond general scaffold potency.

Casein kinase 1 CK1δ/ε inhibition Wnt signaling

COX-2 Preferential Inhibition Profile of the Methoxyphenyl-Thiazole Carboxamide Series

A series of methoxyphenyl thiazole carboxamide derivatives—sharing the core scaffold with the target compound—was evaluated in a COX-1/COX-2 in vitro inhibition assay at 5 µM. The series achieved COX-2 inhibitory percentages ranging from 53.9% to 81.5%, while COX-1 inhibition ranged from 14.7% to 74.8%, demonstrating a consistent COX-2 preferential profile [1]. Compound 2h (most potent) achieved 81.5% COX-2 inhibition versus 58.2% COX-1, and compound 2f (most selective) achieved a selectivity ratio (SR) of 3.67. The target compound, bearing a single 3-methoxy substituent on the N-phenyl ring, occupies an intermediate substitution position within this SAR series, predicting moderate COX-2 potency with balanced selectivity.

COX-2 selectivity Inflammation Cytotoxicity

Highest-Impact Research and Industrial Application Scenarios for 2-Benzamido-N-(3-methoxyphenyl)thiazole-4-carboxamide (CAS 954642-45-6)


CK1δ/ε Kinase Inhibitor Hit Expansion and Selectivity Profiling

The conserved 2-benzamidothiazole-4-carboxamide scaffold targets the ATP-binding site of CK1δ (IC50 = 0.040 µM for compound 5), a kinase implicated in Wnt/β-catenin signaling dysregulation in colorectal cancer and in tau hyperphosphorylation in Alzheimer's disease . The target compound's 3-methoxyphenyl substitution provides a differentiated exit vector for probing kinase selectivity beyond CK1 isoforms, supported by KINOMEscan data showing that compound 5 at 10 µM engages <5% of 442 kinases tested . Procurement supports medicinal chemistry campaigns that require a structurally defined, non-commercial 2-benzamidothiazole-4-carboxamide core for systematic SAR exploration.

COX-2 Selective Inhibitor Lead Optimization Using the Methoxyphenyl-Thiazole Carboxamide Pharmacophore

The methoxyphenyl thiazole carboxamide series demonstrates a tunable COX-2 selectivity window, with the most selective derivative (compound 2f) achieving a SR of 3.67 at 5 µM . The target compound, bearing a single 3-methoxy substituent, serves as an ideal intermediate-complexity analog for probing the contribution of meta-substitution to COX-2 over COX-1 selectivity. Molecular docking into COX-2 (PDB 5KIR) confirms that methoxyphenyl-thiazole carboxamides occupy the same binding region as celecoxib, with the methoxy group forming key interactions in the side pocket defined by Arg513 and His90 . This compound enables direct comparison with the 4-methyl, 4-chloro, and trimethoxyphenyl analogs that define the SAR landscape.

Physicochemical Property Benchmarking and ADME-T Profile Prediction Studies

With a computed XLogP3 of 3.3, molecular weight of 353.4 g/mol, and 2 hydrogen bond donors and 5 acceptors , this compound lies within all four Lipinski rule-of-five criteria. Its lipophilicity is 0.3 log units lower than the 4-methyl analog, predicting improved metabolic stability and reduced hERG channel affinity risk . The compound is suitable as a calibration molecule for developing QSPR models that predict solubility-permeability trade-offs in thiazole carboxamide series, and for in silico ADME-T profiling using QiKProp or similar modules, as validated by the COX inhibitor series study .

Quote Request

Request a Quote for 2-benzamido-N-(3-methoxyphenyl)thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.